molecular formula C13H14N2O3 B5007494 ethyl 2-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate

ethyl 2-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate

Cat. No.: B5007494
M. Wt: 246.26 g/mol
InChI Key: AFYCPQBUUSDCLM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is a chemical compound with the molecular formula C13H14N2O3 . It is a derivative of phthalazine, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a phthalazine ring (a bicyclic compound containing two nitrogen atoms) attached to a propanoate ester group . The compound has a molecular weight of 246.262 Da .

Properties

IUPAC Name

ethyl 2-(4-oxo-3H-phthalazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)8(2)11-9-6-4-5-7-10(9)12(16)15-14-11/h4-8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYCPQBUUSDCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(1-carboxyethyl)-1(2H)-phthalazinone (1.5 g, 6.9 mmol) in EtOH (50 mL) was added thionyl chloride (1.10 mL, 15.1 mmol). The mixture was stirred at 80° C. for 4 hours, cooled to 0° C., and quenched with 1M NaHCO3 (40 mL). The aq layer was extracted with EtOAc (2×50 mL), dried (Na2SO4), filtered, and concentrated to give the title compound: MS (ESI+) M/Z 247 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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